molecular formula C13H9BrN2O2S B1520117 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 880769-95-9

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1520117
M. Wt: 337.19 g/mol
InChI Key: TZTSMNAZKFSLIC-UHFFFAOYSA-N
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Description

“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string Brc1cn(c2ncccc12)S(=O)(=O)c3ccccc3 . The InChI code for this compound is 1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H .


Physical And Chemical Properties Analysis

“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid substance with a melting point of 140-145 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Decarboxylative Couplings : A study by Suresh et al. (2013) demonstrates the use of 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This method successfully synthesizes 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridines, highlighting its utility in complex organic synthesis (Suresh, Muthusubramanian, Kumaran, & Manickam, 2013).

  • Sulfenylation of Pyrroles and Indoles : Gilow et al. (1991) explored the sulfenylation of compounds like 1-phenylsulfonyl-1H-pyrroles using 1-(methylthio)morpholine. This study indicates the potential of 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in generating sulfonamide derivatives, which are significant in various chemical reactions (Gilow, Brown, Copeland, & Kelly, 1991).

Applications in Synthesizing Novel Compounds

  • Formation of Multidentate Agents : Research by Minakata et al. (1992) focused on functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), which is structurally similar to 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The study highlights its use in forming multidentate agents, showing its potential in creating advanced organic molecules (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

  • Synthesis of Heterocyclic Compounds : A study by Zhang and Tieke (2008) on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, demonstrates its application in synthesizing luminescent polymers. This research opens avenues for its use in materials science and photonic applications (Zhang & Tieke, 2008).

Advanced Organic Synthesis Techniques

  • Cyclization and Sulfonation Techniques : Janosik et al. (2006) explored the sulfonation of 1-phenylsulfonyl-1H-pyrroles, providing insights into methods that could potentially apply to 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This research is relevant for understanding its behavior in reactions involving sulfonation and cyclization (Janosik, Shirani, Wahlström, Malky, Stensland, & Bergman, 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . The compound should be stored under normal measures for preventive fire protection .

properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSMNAZKFSLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670563
Record name 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

880769-95-9
Record name 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-1-(PHENYLSULFONYL)-7-AZAINDOLE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Bromo-1H-pyrrolo[2,3-b]pyridine (3, 280 mg, 1.4 mmol) was dissolved in acetone (15 mL) and potassium carbonate (220 mg, 1.6 mmol) was added, followed by benzenesulfonyl chloride (0.2 mL, 1.6 mmol). The reaction mixture was heated to reflux overnight, filtered and concentrated under reduced pressure. The resulting solid was purified by flash chromatography (5%-20% ethyl acetate:hexanes) to provide the desired product, 4, (300 mg, 47%). MS(ESI) [M+H+]+=455.0.
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Synthesis routes and methods III

Procedure details

To a 0° C. solution of EXAMPLE 23E (25 g, 127 mmol) in N,N-dimethylformamide (200 mL) was slowly added sodium hydride (3.37 g, 133 mmol) over several minutes. After stirring for 30 minutes in the cold water bath, benzenesulfonyl chloride (17.18 ml, 133 mmol) was added via a syringe. The solution was allowed to warm to room temperature overnight, quenched slowly with 500 mL water, stirred for 30 minutes, and then filtered. The solid obtained was washed with water, followed by 300 mL of hexanes, and dried over high-vacuum for 16 hours to afford the title compound which was used without further purification. MS (ESI+) m/z 338.7 (M+H)+.
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25 g
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Synthesis routes and methods IV

Procedure details

Sodium hydride (2.13 g, 53.3 mmol, 60% dispersion in mineral oil) was added to 3-bromo-1H-pyrrolo[2,3-b]pyridine (7.5 g, 38.1 mmol) in DMF (190 mL) at 0° C. This mixture was stirred at 0° C. for 30 minutes, and benzene sulfonyl chloride (7.40 g, 41.87 mmol) was then added by syringe. After 30 minutes at 0° C., TLC indicated most of the starting material had been consumed. Benzene sulfonyl chloride (0.5 mL) was added, and the mixture was stirred for another 15 minutes at 0° C. The mixture was then quenched with saturated ammonium chloride solution (100 mL) followed by water (200 mL). A precipitate had formed. The solids were collected by filtration and dried under high vacuum for 16 hours to give 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (11.2 g, 87%) as a solid. 1H NMR (400 MHz, CDCl3) δ 8.46-8.49 (m, 1H), 8.19-8.22 (m, 2H), 7.79-7.83 (m, 2H), 7.57-7.62 (m, 1H), 7.47-7.53 (m, 2H), 7.25-7.29 (m, 1H).
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2.13 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CB Baltus, R Jorda, C Marot, K Berka, V Bazgier… - European journal of …, 2016 - Elsevier
From four molecules, inspired by the structural features of fascaplysin, with an interesting potential to inhibit cyclin-dependent kinases (CDKs), we designed a new series of tri-…
Number of citations: 41 www.sciencedirect.com

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